Clamikalant
Description
Nomenclature and Synonymity in Scientific Literature
In scientific and research contexts, chemical compounds are often referred to by various names, including their international nonproprietary name (INN), developmental codes, and chemical names. This can sometimes lead to confusion if the synonymity is not clearly understood.
Clamikalant as HMR 1098 and HMR 1883
| Name | Description |
| This compound | International Nonproprietary Name (INN) nih.gov |
| HMR 1883 | Free acid form of this compound core.ac.uk |
| HMR 1098 | Sodium salt of HMR 1883 nih.govnih.gov |
Historical Trajectory and Evolution of this compound Research
The research into this compound has followed a path common to many investigational drugs, from initial discovery and preclinical studies to clinical trials and, in this case, the discontinuation of its development for certain applications.
Early Investigations and Initial Research Focus
This compound was initially developed by Aventis Pharma (formerly Hoechst Marion Roussel). researchgate.netncats.io The primary focus of early research was its potential as a treatment for cardiac arrhythmias. researchgate.netuu.nl Studies investigated its action as a cardioselective KATP channel blocker, with the aim of preventing ischemia-induced ventricular fibrillation. ncats.ioportico.org Researchers explored its effects in various animal models, noting its ability to counteract the shortening of the action potential duration associated with ischemia. portico.orgoup.com The initial goal was to develop both intravenous and oral formulations of the drug. researchgate.net
Shifting Research Paradigms and Discontinuation of Specific Development Paths
Despite promising preclinical and early-phase clinical studies, the development of this compound for its initial indication was ultimately halted. This compound's development was discontinued (B1498344) after Phase II clinical trials. nih.govuu.nlngram.com The specific reasons for the discontinuation are not always detailed in publicly available literature, a common occurrence in pharmaceutical development. ncats.io Research interest in this compound has not entirely ceased, with more recent studies exploring its effects in different contexts, such as its potential to normalize the function of mutated KATP channels in rare genetic disorders like Cantú syndrome. nih.govuu.nl This shift in research focus demonstrates how the understanding and potential applications of a chemical compound can evolve over time, even after its initial development path has been discontinued.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-[4-methoxy-3-(methylcarbamothioylsulfamoyl)phenyl]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O5S2/c1-21-19(29)23-30(25,26)17-10-12(4-6-16(17)28-3)8-9-22-18(24)14-11-13(20)5-7-15(14)27-2/h4-7,10-11H,8-9H2,1-3H3,(H,22,24)(H2,21,23,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTKXGKPBOLHRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NS(=O)(=O)C1=C(C=CC(=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166522 | |
| Record name | Clamikalant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158751-64-5 | |
| Record name | 5-Chloro-2-methoxy-N-[2-[4-methoxy-3-[[[(methylamino)thioxomethyl]amino]sulfonyl]phenyl]ethyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158751-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clamikalant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158751645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clamikalant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLAMIKALANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94301K998R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Methodologies in Clamikalant Synthesis and Chemical Characterization for Research Purposes
Synthetic Pathways and Chemical Reaction Mechanisms in Clamikalant Derivatization
The synthesis of a complex molecule like this compound, with the molecular formula C19H22ClN3O5S2, would likely involve a multi-step process. The exact pathway would be designed to construct the core scaffold and introduce the various functional groups in a controlled and efficient manner.
Derivatization, the process of chemically modifying a compound to enhance its properties for a specific application, is a key aspect of pharmaceutical research. For this compound, derivatization could be employed to explore its structure-activity relationship, improve its physicochemical properties, or facilitate its analysis. Common derivatization strategies involve targeting reactive functional groups within the molecule.
Key considerations for the derivatization of this compound would include:
Identification of Reactive Sites: A detailed analysis of this compound's structure would reveal potential sites for chemical modification, such as amine, carboxylic acid, or hydroxyl groups.
Reaction Selection: The choice of chemical reaction would depend on the desired modification. For instance, acylation or alkylation reactions could be used to modify amine or hydroxyl groups.
Reaction Mechanism: Understanding the step-by-step process of how the derivatization reaction occurs is crucial for optimizing reaction conditions and predicting potential byproducts. For example, a nucleophilic substitution reaction mechanism might be involved in the modification of a halide-containing precursor.
Table 1: Potential Derivatization Reactions for this compound
| Functional Group Target | Derivatization Reaction | Potential Reagent | Reaction Mechanism |
| Amine (-NH2) | Acylation | Acetyl chloride | Nucleophilic acyl substitution |
| Carboxylic Acid (-COOH) | Esterification | Methanol, Acid catalyst | Fischer esterification |
| Hydroxyl (-OH) | Etherification | Methyl iodide, Base | Williamson ether synthesis |
Analytical and Spectroscopic Techniques for Research-Grade Compound Elucidation
The confirmation of the structure and purity of synthesized this compound and its derivatives would rely on a suite of advanced analytical and spectroscopic techniques. These methods provide detailed information about the molecular structure, composition, and purity of a compound.
A combination of the following techniques would be essential for the comprehensive characterization of research-grade this compound:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be fundamental for determining the carbon-hydrogen framework of the molecule, providing information on the connectivity of atoms and the chemical environment of each proton and carbon.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight and elemental composition of this compound, confirming its molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide valuable structural information.
Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the presence of specific functional groups within the molecule, such as carbonyls (C=O), amines (N-H), and sulfonyl groups (S=O), by observing their characteristic vibrational frequencies.
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound and for separating it from any unreacted starting materials or byproducts. By using a suitable stationary and mobile phase, a high degree of separation can be achieved.
Table 2: Spectroscopic Data Interpretation for this compound Characterization
| Spectroscopic Technique | Information Obtained | Example Interpretation for this compound |
| ¹H NMR | Chemical shift, integration, and coupling patterns of protons. | Aromatic protons would appear in the downfield region, while aliphatic protons would be more upfield. |
| ¹³C NMR | Chemical shift of each unique carbon atom. | The presence of carbonyl carbons and carbons attached to heteroatoms would be indicated by characteristic chemical shifts. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | The molecular ion peak would confirm the molecular weight of 471.99 g/mol . |
| Infrared Spectroscopy | Presence of functional groups. | Absorption bands corresponding to N-H, C=O, and S=O stretches would confirm the presence of these functional groups. |
The rigorous application of these synthetic and analytical methodologies is fundamental to ensuring the quality and reliability of this compound for research purposes. A deep understanding of its chemical synthesis and a comprehensive characterization using advanced spectroscopic techniques are the cornerstones of its scientific exploration.
Elucidation of Clamikalant S Molecular and Cellular Pharmacological Profile
Primary Molecular Targets and Binding Dynamics
The principal molecular target of clamikalant is the ATP-dependent potassium (KATP) channel. targetmol.comoup.com These channels are complex proteins that respond to changes in intracellular ATP levels, playing a significant role in various physiological processes, including the regulation of cardiac action potential duration. oup.com
This compound functions as a cardiac-selective blocker of ATP-dependent potassium channels. targetmol.com These channels are composed of two main subunits: a pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit. portico.orgox.ac.uk The activity of KATP channels is inhibited by intracellular ATP. core.ac.uk When ATP levels decrease, as occurs during ischemia, these channels open, leading to potassium efflux and membrane hyperpolarization. core.ac.uk
This compound demonstrates selectivity for sarcolemmal KATP (sKATP) channels found in cardiac muscle cells over those in pancreatic beta-cells or vascular smooth muscle. portico.orgguidetopharmacology.org This selectivity is a key feature of its pharmacological profile. The sKATP channels are critical in adjusting membrane excitability according to the cell's metabolic status. nih.gov Under conditions of low-intensity workload, these channels open, causing membrane hyperpolarization. nih.gov
KATP channels exhibit tissue-specific expression of their subunits. The cardiac KATP channel is primarily composed of the Kir6.2 and SUR2A subunits. portico.orgox.ac.uk In contrast, pancreatic β-cells express channels made of Kir6.2 and SUR1 subunits. portico.orgfrontiersin.org this compound's cardioselectivity arises from its differential interaction with these complexes, showing a preference for the Kir6.2/SUR2A combination found in the heart. portico.orgguidetopharmacology.org The SUR subunit is the primary target for pharmacological agents, while the Kir6.2 subunit contains the binding site for ATP. core.ac.uk The interaction between Kir6.2 and SUR1 is crucial for enhancing the channel's sensitivity to ATP. nih.gov
| Channel Complex | Primary Tissue Location | Subunit Composition |
|---|---|---|
| Cardiac KATP Channel | Heart and Skeletal Muscle | Kir6.2/SUR2A |
| Pancreatic KATP Channel | Pancreatic β-cells | Kir6.2/SUR1 |
| Vascular Smooth Muscle KATP Channel | Vascular Smooth Muscle | Kir6.1/SUR2B |
The interaction of drugs with KATP channels can involve complex binding mechanisms. While the specific binding mechanism of this compound is not fully elucidated in the provided context, sulfonylureas, a class to which this compound is related, are known to modulate channel activity. nih.gov Some compounds can act as allosteric inhibitors. medchemexpress.com The interaction between the N- and C-termini of the Kir6.2 subunit is influenced by the SUR2A subunit and can be disrupted by certain sulfonylureas, suggesting a complex binding interaction. nih.gov
The activity and drug sensitivity of KATP channels are modulated by various intracellular factors. A key factor is the presence of magnesium (Mg2+). The interaction of MgATP with the SUR1 subunit activates KATP channels, while ATP binding to Kir6.2 inhibits them. embopress.org The sensitivity of the channel to ATP is also influenced by intracellular pH. mdpi.com Furthermore, an increase in intracellular Ca2+ concentration can enhance the affinity of ATP for the KATP channel, thereby decreasing its activity. nih.gov
| Intracellular Factor | Effect on KATP Channel | Mediating Subunit |
|---|---|---|
| ATP | Inhibition | Kir6.2 |
| MgATP | Activation | SUR1 |
| Intracellular Ca2+ | Increases ATP affinity, leading to inhibition | - |
| Intracellular pH | Modulates ATP sensitivity | Kir6.2 |
Lipoprotein Lipase (B570770) (LPL) as an Alternative Target
Competitive Inhibition of LPL Activity
Current scientific literature does not provide direct evidence to suggest that this compound competitively inhibits lipoprotein lipase (LPL) activity. The primary mechanism of action identified for this compound is its effect on cardiac ion channels, rather than direct modulation of lipid-metabolizing enzymes.
Impact on Triglyceride Hydrolysis Pathways
There is no direct evidence available in the reviewed scientific literature to indicate that this compound has a significant impact on triglyceride hydrolysis pathways. The principal pharmacological effects of this compound are centered on its electrophysiological properties within cardiac cells.
Cellular Electrophysiological and Biochemical Effects
Modulation of Cardiac Action Potential Duration (APD)
This compound, also known by its research code HMR-1883, has been shown to modulate the cardiac action potential duration (APD), particularly under conditions of metabolic stress such as hypoxia or ischemia. wikipedia.org Under normal physiological conditions, this compound at a concentration of 20 µM does not significantly alter the APD. wikipedia.org However, it plays a crucial role in antagonizing the APD shortening that is induced by the activation of ATP-sensitive potassium (KATP) channels. wikipedia.org
The activation of KATP channels during myocardial ischemia leads to an efflux of potassium, which in turn shortens the action potential duration. nih.gov this compound counteracts this effect by blocking these channels. nih.gov The potency of this compound in antagonizing APD shortening induced by the KATP channel opener rilmakalim (B1679335) is influenced by pH. In guinea pig papillary muscle, the half-maximal inhibitory concentration (IC50) for this effect was 1.8 µM at a physiological pH of 7.4. wikipedia.org This potency increases under more acidic conditions, which are characteristic of ischemic tissue, with the IC50 value decreasing to 0.6 µM. wikipedia.org This suggests that this compound's ability to preserve the action potential duration is enhanced in ischemic conditions. wikipedia.org
Table 1: Antagonism of Rilmakalim-Induced APD Shortening by this compound (HMR-1883)
| Condition | pH | IC50 of this compound (HMR-1883) |
|---|---|---|
| Normal | 7.4 | 1.8 µM |
| Ischemic-like | 6.0-6.5 | 0.6 µM |
Data sourced from studies on guinea pig papillary muscle. wikipedia.org
Inhibition of Spontaneous and Agonist-Activated KATP Currents in Myocytes
This compound functions as a blocker of ATP-sensitive potassium (KATP) channels in cardiac myocytes. wikipedia.orgnih.gov These channels are typically closed in healthy, well-oxygenated cells but open during metabolic stress, such as ischemia, when intracellular ATP levels fall. wikipedia.org The opening of KATP channels leads to potassium efflux, hyperpolarization of the cell membrane, and shortening of the action potential duration. nih.gov By inhibiting these currents, this compound helps to prevent these electrophysiological changes. wikipedia.orgnih.gov
The inhibitory effect of this compound has been quantified in various experimental settings. In single human cardiomyocytes, this compound (HMR-1883) demonstrated a half-maximal block of rilmakalim-induced KATP currents at 0.6 µM under physiological pH (7.3). wikipedia.org This inhibition became more potent under acidic conditions (pH 6.5), with an IC50 of 0.3 µM. wikipedia.org In rat insulinoma cells, which express a different subtype of KATP channel, a much higher concentration of approximately 20 µM was required to achieve half-maximal depolarization, highlighting the cardioselectivity of this compound. nih.gov
Comparative Analysis of Atrial versus Ventricular Myocyte Responses
The response of cardiac myocytes to KATP channel modulators like this compound differs between the atria and the ventricles. This difference is rooted in the molecular composition of the KATP channels in these distinct cardiac regions. nih.gov Ventricular KATP channels are primarily composed of the Kir6.2 pore-forming subunit and the SUR2A regulatory subunit. nih.gov In contrast, atrial KATP channels are predominantly formed by Kir6.2 and the SUR1 regulatory subunit. nih.gov
This structural heterogeneity leads to a differential pharmacological sensitivity. Atrial myocytes, with their SUR1-containing KATP channels, are significantly more sensitive to metabolic inhibition than ventricular myocytes. nih.gov They also show a much higher sensitivity to the KATP channel opener diazoxide (B193173). nih.govnih.gov For instance, in neonatal rat cardiomyocytes, the EC50 for diazoxide was found to be 0.13 µmol/l in atrial cells versus 3.1 µmol/l in ventricular cells when ADP was present in the recording pipette. nih.gov This differential sensitivity to openers implies a corresponding differential response to blockers. This compound's action as a KATP channel blocker would therefore be expected to have a more pronounced effect in the atria under certain conditions due to the differing SUR subunit. While this compound is noted for its cardioselectivity, its interaction with the different cardiac KATP channel isoforms (atrial vs. ventricular) is a key aspect of its pharmacological profile. nih.gov
Table 2: Differential KATP Channel Characteristics in Atrial vs. Ventricular Myocytes
| Characteristic | Atrial Myocytes | Ventricular Myocytes |
|---|---|---|
| Primary SUR Subunit | SUR1 | SUR2A |
| Sensitivity to Metabolic Inhibition | Higher | Lower |
| Sensitivity to Diazoxide (Opener) | High (EC50 ~0.13 µmol/l) | Low (EC50 ~3.1 µmol/l) |
Data reflects findings in neonatal rat cardiomyocytes. nih.govnih.gov
Regulation of Ion Fluxes across Cellular Membranes (e.g., 86Rb+ Efflux)
The activity of potassium channels is often studied by measuring the efflux of the radioactive potassium substitute, 86-Rubidium (86Rb+). nih.gov This assay provides a functional measure of K+ channel opening. While it is established that KATP channel blockers like glibenclamide inhibit K+ efflux, specific data detailing the direct effect of this compound on 86Rb+ efflux in myocytes is not extensively available in the reviewed scientific literature. However, given that this compound's primary mechanism is the blockage of KATP channels, it is mechanistically expected to inhibit the efflux of potassium ions (and by extension, 86Rb+) that occurs through these channels during periods of metabolic stress. wikipedia.orgnih.gov
Pre Clinical Efficacy and Mechanistic Investigations in Animal Models and in Vitro Systems
Research in Cardiovascular System Disorders
Clamikalant has been the subject of extensive preclinical investigation, primarily focusing on its role as a cardioselective blocker of the ATP-sensitive potassium (K-ATP) channel. researchgate.net These channels are crucial in linking the metabolic state of a cardiac cell to its electrical activity. nih.gov Research in animal and in-vitro models has explored its potential for treating life-threatening cardiac arrhythmias, particularly those arising from myocardial ischemia. researchgate.netmedchemexpress.com
This compound is recognized for its potential utility in the research of cardiac arrhythmias. antibodysociety.orgscispace.com Its mechanism centers on blocking cardiac K-ATP channels, which become active when cellular ATP levels fall, such as during ischemia. researchgate.net By selectively blocking these channels in the heart, this compound aims to prevent the electrophysiological changes that lead to arrhythmias without significantly affecting K-ATP channels in other tissues, such as the pancreas or vascular smooth muscle. biosynth.comwho.int This cardioselectivity represents a key area of investigation in the development of new antiarrhythmic therapies. researchgate.net
A critical event during the early phase of myocardial ischemia is the opening of K-ATP channels, leading to an increased potassium efflux that shortens the action potential duration (APD). This shortening is a pro-arrhythmic condition. Preclinical studies have demonstrated that cardioselective K-ATP channel blockers like this compound can inhibit this hypoxia-induced APD shortening. researchgate.netwho.int
In guinea pig papillary muscle, this compound's active metabolite, HMR-1883, was shown to antagonize the APD shortening induced by K-ATP channel openers. biosynth.com Under conditions mimicking ischemia (acidic pH 6.5), its inhibitory effect was more potent. biosynth.com Hypoxia-induced shortening of the APD was also significantly attenuated by HMR-1883. biosynth.com This action is crucial as it helps maintain a more normal electrical behavior in cardiac cells during ischemic events, thereby reducing the substrate for re-entrant arrhythmias. who.int
Inhibition of Rilmakalim-Induced APD Shortening by HMR-1883
| Condition (pH) | Compound | IC₅₀ (µM) | Source |
|---|---|---|---|
| Normal (7.4) | HMR-1883 | 1.8 | biosynth.com |
| Glibenclamide | 0.33 | biosynth.com | |
| Ischemic (6.5) | HMR-1883 | 0.4 | biosynth.com |
| Glibenclamide | 0.01 | biosynth.com |
Canine models of myocardial infarction are frequently used to study ventricular arrhythmias and the potential efficacy of new drugs. dntb.gov.uatargetmol.com In a significant study involving conscious dogs with healed myocardial infarctions, HMR-1883 demonstrated a profound ability to prevent ventricular fibrillation (VF) induced by acute myocardial ischemia during exercise. biosynth.com The administration of HMR-1883 prevented the onset of VF in the majority of animals tested. biosynth.com This protective effect was attributed to its ability to prevent the ischemia-induced shortening of the refractory period. medchemexpress.combiosynth.com These findings highlight the potential of this compound to suppress lethal re-entrant arrhythmias in a post-infarction setting. who.int
Efficacy of HMR-1883 in Preventing Ischemia-Induced Ventricular Fibrillation in Post-Infarction Canine Models
| Compound | Animals Protected / Total | Protection Rate | Source |
|---|---|---|---|
| HMR-1883 | 11 / 13 | 84.6% | biosynth.com |
| Glibenclamide | 6 / 7 | 85.7% | biosynth.com |
The effects of this compound have been examined in various animal models of acute myocardial ischemia. In anesthetized pigs subjected to myocardial ischemia, HMR-1883 was shown to prevent the shortening of the monophasic action potential (MAP) duration caused by the ischemic conditions. biosynth.com Furthermore, in a rat model of acute ischemia and reperfusion, HMR-1883 significantly reduced mortality and shortened the duration of ventricular fibrillation. biosynth.com The compound's efficacy was particularly notable in animals subjected to a longer period of ischemia (30-minute occlusion), where it significantly reduced both the incidence and duration of ventricular fibrillation. biosynth.com These studies suggest that this compound acts specifically on ischemic tissue to prevent the detrimental electrophysiological changes that precipitate arrhythmias. researchgate.net
Antiarrhythmic Potential in Experimental Models of Cardiac Arrhythmias
Investigations in Metabolic and Inflammatory Disease Research
While the primary focus of this compound research has been cardiovascular, some sources indicate its investigation in the context of metabolic and inflammatory disorders. biosynth.com The compound has been categorized within libraries for lipid metabolism and immunology/inflammation research.
According to descriptions from chemical suppliers, this compound is a potent and selective inhibitor of lipoprotein lipase (B570770) (LPL). biosynth.com LPL is a critical enzyme in lipid metabolism, responsible for hydrolyzing triglycerides from circulating lipoproteins. biosynth.com The inhibition of this enzyme suggests a potential role for this compound in modulating fat metabolism. biosynth.com It has reportedly been used for research into inflammatory conditions like rheumatoid arthritis and psoriasis, as well as in studies of metabolic disorders in cancer patients. biosynth.com This suggests a mechanism where this compound binds to the active site of lipoprotein lipase, acting as a competitive inhibitor to block triglyceride hydrolysis. biosynth.com
Efficacy in Experimental Models of Inflammatory Conditions (e.g., Rheumatoid Arthritis, Psoriasis)
Based on publicly available scientific literature, there is no evidence to suggest that this compound has been evaluated for efficacy in preclinical experimental models of inflammatory conditions such as rheumatoid arthritis or psoriasis. Standard animal models for these conditions, including collagen-induced arthritis (CIA) for rheumatoid arthritis and imiquimod (B1671794) (IMQ)-induced skin inflammation for psoriasis, are widely used to test potential new therapies. criver.comnih.govnih.gov However, database searches did not yield any studies linking this compound to these or other relevant inflammatory disease models.
Exploration in Metabolic Disorders Linked to Cancer
There is no information in the available research literature regarding the exploration of this compound in the context of metabolic disorders linked to cancer. The link between metabolic dysfunction and cancer is an active area of research, focusing on how processes like altered glucose metabolism (the Warburg effect) and reprogrammed metabolic pathways support tumor growth and proliferation. mit.educolumbia.edumoscatdiazmecolab.org Despite the role of KATP channels in cellular metabolism, searches of scientific databases show no studies investigating this compound for this indication.
Research in Neurodevelopmental and Genetic Disorders
Impact on Experimental Models of Neurodevelopmental Disorders
A review of published scientific research indicates that this compound has not been studied for its impact on experimental models of neurodevelopmental disorders. Research in this field utilizes various animal models to investigate the molecular and cellular mechanisms underlying these complex conditions. However, there is no available data connecting the administration of this compound to outcomes in these models.
Pharmacological Normalization of Cantú Syndrome (CS)-Associated Gain-of-Function Currents in Ectopic Expression Systems
Cantú syndrome (CS) is a rare genetic disorder caused by gain-of-function mutations in the genes ABCC9 and KCNJ8, which encode the SUR2 and Kir6.1/2 subunits of the ATP-sensitive potassium (KATP) channels, respectively. These mutations lead to increased channel activity, affecting cellular excitability. Research has explored the potential of existing KATP channel inhibitors to counteract this overactivity.
In in vitro studies using ectopic expression systems (specifically, inside-out patch-clamp electrophysiology), this compound (also known as HMR1098) has been investigated for its ability to normalize the aberrant currents from CS-associated mutant channels. nih.gov These experiments provide proof-of-concept for the pharmacological correction of the underlying channelopathy in CS.
One study demonstrated that this compound dose-dependently inhibited the currents of CS-mutant channels. nih.gov For instance, in the presence of 0.15 mmol/L Mg-ATP, mutant channels S1020P and S1054Y, which showed reduced sensitivity to ATP-mediated inhibition, were treated with this compound. At a concentration of 30 μmol/L, this compound was able to reduce the current levels of these mutant channels to a level comparable to that of wild-type channels. nih.gov This suggests that this compound can effectively block the overactive channels characteristic of Cantú syndrome.
The study also compared the effects of this compound with another sulfonylurea, glibenclamide. While both drugs could normalize the gain-of-function currents, they did so at concentrations that may be considered supraclinical. nih.gov HMR1098 was initially developed as a cardioselective KATP channel blocker for treating cardiac arrhythmias but was discontinued (B1498344) after Phase II clinical trials. nih.gov Nevertheless, its action in these in vitro systems demonstrates the feasibility of using pharmacological blockers to correct CS-associated channel dysfunction. nih.gov
Interactive Data Table: Effect of this compound (HMR1098) on Cantú Syndrome-Associated Mutant KATP Channels
| Channel Mutation | Drug | Concentration | Effect | Reference |
| S1020P | This compound (HMR1098) | 3 µmol/L | Brought current to levels similar to wild-type channels (in presence of 0.15 mmol/L Mg-ATP) | nih.gov |
| S1054Y | This compound (HMR1098) | 3 µmol/L | Brought current to levels similar to wild-type channels (in presence of 0.15 mmol/L Mg-ATP) | nih.gov |
| S1020P | This compound (HMR1098) | 30 µmol/L | Further inhibition, reaching levels displayed by wild-type channels | nih.gov |
| S1054Y | This compound (HMR1098) | 30 µmol/L | Further inhibition, reaching levels displayed by wild-type channels | nih.gov |
| Wild-Type | Glibenclamide | 1 µmol/L | Decreased current to ~15-25% of baseline | nih.gov |
| S1020P | Glibenclamide | 1 µmol/L | Reduced sensitivity compared to wild-type; inhibited to ~51-56% of baseline | nih.gov |
| S1054Y | Glibenclamide | 1 µmol/L | Reduced sensitivity compared to wild-type; inhibited to ~51-56% of baseline | nih.gov |
Advanced Methodologies and Techniques Employed in Clamikalant Research
In Vitro Experimental Paradigms
In vitro studies form the bedrock of understanding a compound's direct cellular and molecular effects, free from the complexities of a whole organism. For Clamikalant, these paradigms have been crucial in pinpointing its mechanism of action on cardiac cells and specific ion channels.
Primary cell cultures, particularly of murine cardiac myocytes, offer a physiologically relevant model for studying the direct effects of this compound on heart muscle cells. These cells, isolated directly from animal tissue, retain many of their native characteristics in short-term culture, providing a valuable window into cellular responses. While specific studies detailing the use of murine myocytes in this compound research are not widely available in public literature, this model is a standard in cardiovascular pharmacology for assessing a compound's impact on myocyte contractility, electrophysiology, and signaling pathways.
To dissect the interaction of this compound with specific ion channels, researchers often turn to heterologous expression systems. In this technique, the gene for a particular ion channel is introduced into a host cell line that does not naturally express it, such as COSm6 or Human Embryonic Kidney (HEK293) cells. This allows for the isolated study of the compound's effect on a single type of channel. Although direct public data on this compound's evaluation in COSm6 cells is limited, the use of such systems is a cornerstone of ion channel pharmacology. This approach enables precise measurement of how a compound modulates channel function, including activation, inactivation, and conductance. The principal advantage of using a cell line like HEK293 is its reliability and ease of transfection for expressing recombinant proteins, making it a popular choice for electrophysiologists. nih.gov
The patch-clamp technique is a powerful electrophysiological tool for investigating the currents flowing through individual ion channels in a cell membrane. wikipedia.orgleica-microsystems.com This method allows for high-resolution recording of a channel's activity and how it is affected by a compound like this compound. The technique can be configured in various ways, such as whole-cell or single-channel recording, to provide detailed insights into the compound's mechanism of action at the molecular level. wikipedia.orgmoleculardevices.com For instance, it can determine if a compound blocks a channel, alters its opening probability, or changes its conductance. This technique is particularly vital for studying excitable cells like cardiomyocytes. wikipedia.orgleica-microsystems.com
Emerging Research Perspectives and Future Academic Directions for Clamikalant
Deeper Elucidation of Differential KATP Channel Subtype Selectivity and Allosteric Modulation
Clamikalant, also known as HMR 1883, has been identified as a selective blocker of ATP-sensitive potassium (KATP) channels. ncats.ioguidetopharmacology.org Its mechanism of action involves the modulation of these channels, which are crucial in linking cellular metabolism to electrical activity in various tissues. nih.gov KATP channels are octameric protein complexes composed of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits. nih.gov The specific combination of these subunits gives rise to different channel subtypes with distinct tissue distributions and pharmacological properties. nih.gov
Initial research indicated that this compound exhibits a degree of selectivity for KATP channels composed of Kir6.2 and SUR1 subunits. guidetopharmacology.orgguidetopharmacology.org It has demonstrated a significantly higher potency in blocking KATP channels in cardiac muscle cells compared to those in pancreatic β-cells, and it has minimal impact on the coronary vascular system. ncats.io This cardioselectivity was a promising feature for its development as an antiarrhythmic agent. portico.org
Further investigations have revealed a more nuanced selectivity profile for this compound compared to other KATP channel blockers like glibenclamide. nih.gov While glibenclamide interacts with high affinity with the SUR1 subunit, this compound shows a marked reduction in affinity for SUR1 and a slight preference for the SUR2A subunit, which is predominantly found in cardiac and skeletal muscle. nih.govportico.org The inhibitory concentration (IC50) values for this compound on recombinant cardiac (Kir6.2/SUR2A) and nonvascular smooth muscle (Kir6.2/SUR2B) channels were determined to be 0.38 µM and 1.2 µM, respectively. nih.gov In contrast, glibenclamide did not show discrimination between these two channel subtypes. nih.gov For the recombinant vascular KATP channel (Kir6.1/SUR2B), the IC50 for this compound was 5.3 µM, compared to 0.043 µM for glibenclamide. nih.gov
The binding of this compound to the SUR subunit appears to be influenced by intracellular nucleotides, suggesting an allosteric mechanism of modulation. nih.gov The stronger inhibition of this compound binding to SUR2 by nucleotides, as compared to glibenclamide, presents an interesting avenue for further investigation into its precise modulatory effects. nih.gov A deeper understanding of the allosteric modulation of different KATP channel subtypes by this compound is crucial for explaining its differential tissue effects and for potentially guiding the design of more selective compounds.
Inhibitory Concentrations (IC50) of this compound and Glibenclamide on Recombinant KATP Channel Subtypes
| Compound | KATP Channel Subtype | IC50 (µM) | Reference |
|---|---|---|---|
| This compound (HMR 1883) | Kir6.2/SUR2A (cardiac) | 0.38 | nih.gov |
| This compound (HMR 1883) | Kir6.2/SUR2B (nonvascular smooth muscle) | 1.2 | nih.gov |
| This compound (HMR 1883) | Kir6.1/SUR2B (vascular) | 5.3 | nih.gov |
| Glibenclamide | Kir6.2/SUR2A & Kir6.2/SUR2B | ~0.026 | nih.gov |
| Glibenclamide | Kir6.1/SUR2B (vascular) | 0.043 | nih.gov |
Re-evaluation of this compound's Potential in Novel Therapeutic Areas Beyond its Historical Antiarrhythmic Focus
This compound was originally developed by Aventis Pharma for the potential treatment of cardiac arrhythmias, particularly ischemia-induced ventricular fibrillation. ncats.ioportico.org Preclinical studies demonstrated its ability to prevent the shortening of the action potential duration during ischemia without affecting it under normal conditions, a key factor in preventing arrhythmias. portico.org Despite these promising preclinical findings, this compound and its sodium salt, HMR 1098, did not successfully navigate clinical trials for this indication. ncats.io
The unique selectivity profile of this compound as a potassium channel blocker suggests that its therapeutic potential may extend beyond its initial antiarrhythmic focus. google.com The role of KATP channels in various physiological and pathophysiological processes opens up possibilities for repositioning this compound for other conditions. For instance, aberrant activity of ion channels, including potassium channels, has been implicated in certain neurological and neurodevelopmental disorders. google.com A patent for the treatment of such disorders lists this compound as a potential potassium channel antagonist that could be employed. google.com
Given that KATP channels are involved in processes such as inflammation and cellular protection, exploring the effects of this compound in these contexts could unveil new therapeutic applications. The compound's demonstrated cardioselectivity could also be advantageous in conditions where cardiac KATP channel modulation is desired without significantly affecting pancreatic or vascular functions. ncats.ioportico.org A systematic re-evaluation of this compound's effects in various disease models where KATP channel dysfunction is a contributing factor is a logical next step in exploring its full therapeutic potential.
Integration of Structural Biology and Computational Approaches to Inform Drug Design
While specific structural biology or extensive computational modeling studies on this compound itself are not widely reported in the public domain, these approaches are becoming indispensable in modern drug discovery and development. The elucidation of the cryo-electron microscopy (cryo-EM) structures of KATP channels has provided unprecedented insights into the binding sites and mechanisms of action of various channel modulators. elifesciences.org These structural studies have revealed how different classes of inhibitors can bind to a common pocket within the SUR1 subunit, allosterically controlling channel gating. elifesciences.org
Future research on this compound would greatly benefit from the integration of such advanced techniques. Determining the high-resolution structure of this compound in complex with different KATP channel subtypes would provide a precise molecular blueprint of its binding interactions. This structural information would be invaluable for understanding the basis of its subtype selectivity and the nuances of its allosteric modulation.
Computational modeling, including molecular docking and molecular dynamics simulations, can further complement structural data. nih.gov These in silico methods can be used to predict the binding poses of this compound, calculate binding affinities for different channel subtypes, and simulate the dynamic interactions that govern its modulatory effects. Such computational approaches can help rationalize the observed pharmacological data and guide the design of new analogs of this compound with improved selectivity and potency. By combining structural biology and computational modeling, researchers can embark on a more rational and efficient path to developing second-generation compounds inspired by the this compound scaffold.
Unresolved Questions and Identification of Key Areas for Continued Pre-clinical Investigation
Despite the initial promise of this compound, several key questions remain unanswered, highlighting important areas for future preclinical research. The primary unresolved issue is the precise reason for its failure in clinical trials for cardiac arrhythmias. A thorough investigation into the clinical data, if accessible, or the design of new preclinical studies to identify potential liabilities, such as off-target effects or unforeseen proarrhythmic potential under specific conditions, is warranted.
Key areas for continued preclinical investigation include:
Mechanism of Clinical Trial Failure: A retrospective analysis or new studies to understand the reasons behind the lack of success in clinical trials.
Expanded Selectivity Profiling: Testing this compound against a broader panel of KATP channel subtypes and other related ion channels to identify potential new targets and off-target effects.
In-depth Mechanistic Studies: Utilizing advanced electrophysiological and molecular techniques to dissect the precise mechanisms of allosteric modulation on different KATP channel isoforms.
Exploration in New Disease Models: Evaluating the efficacy of this compound in preclinical models of neurological, inflammatory, or metabolic diseases where KATP channel modulation is a relevant therapeutic strategy.
Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship: A more detailed investigation into the PK/PD relationship of this compound to ensure that optimal target engagement can be achieved and maintained in vivo for potential new indications.
Addressing these unresolved questions through rigorous preclinical research will be essential to determine if this compound, or its future analogs, can be successfully repurposed for new therapeutic applications.
Q & A
Q. What are the critical considerations for designing reproducible synthesis protocols for Clamikalant?
Methodological guidance:
- Ensure step-by-step documentation of reaction conditions (e.g., temperature, solvent purity, catalyst ratios) to enable replication. For novel synthesis routes, include control experiments to validate intermediate products .
- Characterize purity using HPLC (≥98% purity threshold) and structural confirmation via NMR (¹H, ¹³C) and mass spectrometry. Cross-reference spectral data with established databases to resolve ambiguities .
- Provide raw yield data and optimization trials (e.g., time-course studies) in supplementary materials to support scalability claims .
Q. How should researchers address variability in this compound’s pharmacokinetic parameters across preclinical models?
Methodological guidance:
- Conduct species-specific dose-response studies (e.g., rodent vs. non-rodent models) with standardized administration routes (IV vs. oral).
- Use compartmental modeling to compare absorption rates and half-life discrepancies. For example, if rodent studies show a t₁/₂ of 2.5 hrs vs. 4.1 hrs in primates, analyze factors like metabolic enzyme expression (CYP450 isoforms) or protein binding .
- Report interspecies differences in tabular format (Table 1) to highlight biological relevance .
Advanced Research Questions
Q. What systematic approaches resolve contradictions in this compound’s efficacy data across in vitro and in vivo studies?
Methodological guidance:
- Perform meta-analyses of existing datasets to identify confounding variables. For instance, if in vitro assays show IC₅₀ = 50 nM but in vivo efficacy requires 10x higher doses, evaluate bioavailability limitations or off-target effects .
- Use isogenic cell lines or organoid models to bridge mechanistic gaps. Include dose-titration curves comparing 2D vs. 3D culture systems to contextualize potency variations .
- Apply Bayesian statistics to quantify uncertainty in conflicting results, such as posterior probabilities for target engagement vs. alternative mechanisms .
Q. How can researchers optimize this compound’s selectivity profile to minimize off-target interactions in complex biological systems?
Methodological guidance:
- Employ proteome-wide profiling (e.g., thermal shift assays or affinity chromatography) to identify unintended targets. For example, if this compound binds to both Kᵥ1.3 and Kᵥ1.5 channels, use mutagenesis studies to pinpoint critical binding residues .
- Validate selectivity via CRISPR-edited cell lines lacking the primary target. Compare functional outcomes (e.g., calcium flux assays) between wild-type and knockout models .
- Publish dose-dependent off-target effects in supplementary heatmaps to guide therapeutic window calculations .
Data Interpretation & Validation
Q. What criteria should govern the inclusion/exclusion of outlier data points in this compound’s dose-response studies?
Methodological guidance:
- Predefine statistical thresholds (e.g., Grubbs’ test with α = 0.05) to objectively identify outliers. For example, exclude data points deviating >3 SD from the mean in triplicate experiments .
- Provide transparent rationale in methods sections, including raw data comparisons with/without outliers to demonstrate robustness .
Q. How can researchers validate this compound’s mechanism of action when working with heterogenous tissue samples?
Methodological guidance:
- Combine single-cell RNA sequencing with pharmacological inhibition. For instance, cluster cells by transcriptomic profiles and correlate this compound response metrics (e.g., apoptosis rates) with target gene expression .
- Use spatial transcriptomics to map drug distribution and target engagement within tissue microenvironments .
Ethical & Reproducibility Standards
Q. What ethical frameworks apply to sharing proprietary this compound analogs in collaborative studies?
Methodological guidance:
- Draft material transfer agreements (MTAs) specifying usage restrictions, authorship criteria, and data ownership. Reference institutional templates or guidelines from academic consortia (e.g., Cambridge University Press protocols for data sharing) .
- Disclose conflicts of interest in publications, particularly if collaborators hold patents related to this compound derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
